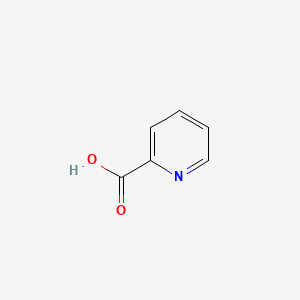
Picolinic acid
Cat. No. B7722763
Key on ui cas rn:
88161-53-9
M. Wt: 123.11 g/mol
InChI Key: SIOXPEMLGUPBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05480969
Procedure details


D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.

Name
D-Trp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
Peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
D-Trp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Name
Identifiers


|
REACTION_CXSMILES
|
N[C@@H](C(O)=O)CC1C=NC=CC=1.C1C=C[C:16]2NC=[C:19]([CH2:22][C@@H:23]([NH2:27])[C:24]([OH:26])=[O:25])[C:17]=2C=1.N[C@@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1.NCCC1N=CNC=1>>[N:27]1[CH:16]=[CH:17][CH:19]=[CH:22][C:23]=1[C:24]([OH:26])=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=CN=C1)C(=O)O
|
Step Two
|
Name
|
D-Trp
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Step Four
[Compound]
|
Name
|
Peptides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=CN=C1)C(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Step Seven
|
Name
|
D-Trp
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
|
Step Eight
[Compound]
|
Name
|
amino acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=CNC=N1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05480969
Procedure details


D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.

Name
D-Trp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
Peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
D-Trp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Name
Identifiers


|
REACTION_CXSMILES
|
N[C@@H](C(O)=O)CC1C=NC=CC=1.C1C=C[C:16]2NC=[C:19]([CH2:22][C@@H:23]([NH2:27])[C:24]([OH:26])=[O:25])[C:17]=2C=1.N[C@@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1.NCCC1N=CNC=1>>[N:27]1[CH:16]=[CH:17][CH:19]=[CH:22][C:23]=1[C:24]([OH:26])=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=CN=C1)C(=O)O
|
Step Two
|
Name
|
D-Trp
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Step Four
[Compound]
|
Name
|
Peptides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=CN=C1)C(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Step Seven
|
Name
|
D-Trp
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
|
Step Eight
[Compound]
|
Name
|
amino acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=CNC=N1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
